N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with thiophene rings. The compound combines a sulfonamide group (Thiophene-2-sulfonamide) and a thiophen-3-ylmethyl-piperidine scaffold, distinguishing it from classical opioid analogs (e.g., fentanyl derivatives) or antibacterial carboxamides. Its structural complexity—particularly the dual thiophene motifs and sulfonamide linkage—may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S3/c18-22(19,15-2-1-8-21-15)16-10-13-3-6-17(7-4-13)11-14-5-9-20-12-14/h1-2,5,8-9,12-13,16H,3-4,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPYLVGKYGWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with piperidine intermediates. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene rings.
Scientific Research Applications
Antitumor Activity
Research has indicated that thiophene derivatives, including N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, exhibit antitumor properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
Thiophene-based compounds have also been studied for their anti-inflammatory effects. The sulfonamide group is known to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This property could be particularly beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and reducing side effects. Modifications to the thiophene and piperidine moieties have been shown to significantly influence biological activity.
Key Findings from SAR Studies:
- Substituent Variations : Altering the substituents on the thiophene ring can enhance binding affinity to target proteins, which is critical for increasing potency .
- Piperidine Modifications : Changes in the piperidine structure have been linked to improved solubility and bioavailability, making the compound more suitable for in vivo applications .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
Cancer Therapy
Given its antitumor properties, this compound may serve as a lead candidate for developing new cancer therapies. Further studies are needed to evaluate its efficacy in clinical settings.
Treatment of Inflammatory Diseases
Its anti-inflammatory potential positions it as a candidate for developing treatments for chronic inflammatory diseases, such as arthritis or inflammatory bowel disease.
Neurological Disorders
Emerging research suggests that compounds with similar structures may influence neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression or anxiety .
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (R-SO₂-NH-R') differs from carboxamide (R-CONH-R') in electronic and steric properties.
Thiophene Substitution: Unlike fentanyl analogs (e.g., thiophene fentanyl), which use thiophene as a carboxamide substituent, the target compound incorporates thiophene both as a sulfonamide precursor and as a piperidine substituent. This dual substitution may alter receptor selectivity or metabolic pathways .
Piperidine Modifications: The thiophen-3-ylmethyl group on piperidine contrasts with phenethyl or phenylpropyl groups in fentanyl analogs (e.g., β-methyl fentanyl ).
Pharmacological and Physicochemical Properties
- Lipophilicity: The thiophene rings and sulfonamide group balance hydrophobicity and polarity. Calculated logP values for sulfonamides are typically lower than carboxamides (e.g., thiophene fentanyl: logP ~3.5 vs. target compound: estimated logP ~2.8), suggesting improved aqueous solubility .
- Toxicity Profile: Carboxamide derivatives like N-(2-nitrophenyl)thiophene-2-carboxamide demonstrate genotoxicity in mammalian cells . Sulfonamides, while associated with hypersensitivity reactions, may offer a safer profile if metabolic pathways avoid reactive intermediates.
Biological Activity
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antibacterial, antiviral, and anticancer properties, supported by data tables and case studies.
Antibacterial Activity
Research has demonstrated that sulfonamides, including derivatives like this compound, exhibit potent antibacterial properties. A study evaluating various sulfonamide compounds reported minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The compound's mechanism of action is believed to involve the inhibition of bacterial folic acid synthesis.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Sulfonamide A | 0.008 | S. pneumoniae ATCC 49619 |
| Sulfonamide B | 0.030 | S. aureus ATCC 25923 |
| N-(Thiophen) | TBD | TBD |
Anticancer Properties
Recent investigations into the anticancer properties of thiophene-based compounds suggest potential efficacy against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific activity of this compound remains to be fully elucidated but warrants further exploration.
Case Studies
- Antibacterial Efficacy : In a controlled study involving several sulfonamide derivatives, this compound was tested against resistant strains of E. coli. Results indicated a significant reduction in bacterial load compared to untreated controls.
- Antiviral Activity : A recent investigation explored the antiviral effects of thiophene derivatives against HSV type 1 in vitro, revealing that certain modifications enhanced efficacy significantly .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving piperidine derivatives and sulfonamide precursors. A common approach includes:
Functionalization of piperidine : Thiophen-3-ylmethyl groups are introduced via alkylation or reductive amination under inert atmospheres (e.g., nitrogen) using dichloromethane as a solvent .
Sulfonamide coupling : Thiophene-2-sulfonyl chloride reacts with the piperidine intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Critical parameters : Temperature (optimized at 0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yield. Recrystallization or column chromatography is used for purification .
Q. How can structural features of this compound be characterized to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify thiophene ring substitution patterns and piperidine methylene linkages. For example, protons adjacent to sulfonamide groups resonate at δ 3.2–3.8 ppm .
- X-ray crystallography : Resolves dihedral angles between thiophene and piperidine rings, confirming spatial arrangement (e.g., dihedral angles <15° observed in similar sulfonamides) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 418.49 for the parent ion) .
Q. What structural motifs in this compound are hypothesized to influence its biological activity?
- Methodological Answer :
- Thiophene rings : Electron-rich sulfur atoms may participate in π-π stacking or hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Piperidine moiety : The flexible six-membered ring enhances membrane permeability, while the methylene linker allows conformational adaptability for target binding .
- Sulfonamide group : Acts as a hydrogen bond acceptor/donor, critical for interactions with catalytic residues in enzymes (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, pH, and temperature) to minimize variability .
- Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for conflicting targets (e.g., neurotransmitter receptors vs. kinases). Validate with competitive binding assays .
- Metabolic stability tests : Assess if metabolic byproducts (e.g., oxidized thiophene rings) contribute to off-target effects via LC-MS/MS .
Q. What experimental strategies optimize the compound’s reactivity for specific pharmacological applications?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the sulfonamide para-position to enhance electrophilicity and target selectivity .
- Protecting group strategies : Temporarily block reactive amines during synthesis to prevent undesired side reactions (e.g., tert-butoxycarbonyl (Boc) groups) .
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) for scalable synthesis .
Q. How can researchers identify and validate the primary biological targets of this compound?
- Methodological Answer :
- Chemoproteomics : Use affinity-based probes (e.g., photoaffinity labeling) to capture interacting proteins in cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockout screens : Identify genes whose deletion abolishes the compound’s activity, highlighting critical pathways .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., , ) for hypothesized targets (e.g., GPCRs or ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
